(2E,7Z,10Z)-Hexadecatrienoyl-CoA CAS number and molecular weight
(2E,7Z,10Z)-Hexadecatrienoyl-CoA CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Data
The fundamental properties of (2E,7Z,10Z)-Hexadecatrienoyl-CoA are summarized in the table below. This data is essential for its identification and for designing analytical experiments.
| Property | Value | Source |
| Molecular Formula | C37H60N7O17P3S | --INVALID-LINK-- |
| Molecular Weight | 999.90 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 999.2979 Da | --INVALID-LINK-- |
Metabolic Significance: The Beta-Oxidation Pathway
(2E,7Z,10Z)-Hexadecatrienoyl-CoA is proposed to be an intermediate in the beta-oxidation of specific C16 polyunsaturated fatty acids. The degradation of PUFAs requires auxiliary enzymes to handle the non-standard configurations of their double bonds, which are not substrates for the core enzymes of the beta-oxidation pathway.
A plausible metabolic route leading to the formation of (2E,7Z,10Z)-Hexadecatrienoyl-CoA is the beta-oxidation of (7Z,10Z,13Z)-Hexadecatrienoic acid. The initial steps of this pathway are depicted in the signaling pathway diagram below.
Figure 1: Proposed beta-oxidation pathway for the formation of (2E,7Z,10Z)-Hexadecatrienoyl-CoA.
The initial substrate, (7Z,10Z,13Z)-Hexadecatrienoyl-CoA, undergoes one standard cycle of beta-oxidation. However, the resulting (5Z,8Z,11Z)-Tetradecatrienoyl-CoA cannot be directly processed further. The subsequent action of Acyl-CoA Dehydrogenase creates a conjugated double bond system. The enzyme 2,4-Dienoyl-CoA Reductase then reduces this intermediate, followed by isomerization by Enoyl-CoA Isomerase to yield the (2E,7Z,10Z)-Hexadecatrienoyl-CoA, which can then proceed through the subsequent rounds of beta-oxidation.
Experimental Protocols
Synthesis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA
Objective: To synthesize (2E,7Z,10Z)-Hexadecatrienoyl-CoA from its corresponding free fatty acid for use as an analytical standard or for enzymatic assays.
Methodology: Chemo-enzymatic Synthesis
This method combines chemical activation of the fatty acid with enzymatic conjugation to Coenzyme A.
Materials:
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(2E,7Z,10Z)-Hexadecatrienoic acid
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N,N'-Carbonyldiimidazole (CDI)
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Anhydrous tetrahydrofuran (THF)
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Coenzyme A trilithium salt
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Tricine buffer (pH 8.0)
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Argon or Nitrogen gas
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HPLC system for purification
Procedure:
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Activation of the Fatty Acid:
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Dissolve (2E,7Z,10Z)-Hexadecatrienoic acid in anhydrous THF under an inert atmosphere (argon or nitrogen).
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Add a 1.2 molar excess of CDI to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
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Conjugation to Coenzyme A:
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In a separate reaction vessel, dissolve Coenzyme A trilithium salt in Tricine buffer (pH 8.0).
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Slowly add the acyl-imidazole solution to the Coenzyme A solution with gentle stirring.
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Allow the reaction to proceed at room temperature for 2-4 hours.
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Purification:
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Purify the resulting (2E,7Z,10Z)-Hexadecatrienoyl-CoA using reversed-phase HPLC.
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Use a C18 column with a gradient elution of acetonitrile in an aqueous buffer (e.g., ammonium acetate or potassium phosphate).
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Monitor the elution profile at 260 nm, the absorbance maximum for the adenine moiety of Coenzyme A.
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Collect the fractions corresponding to the desired product and lyophilize to obtain the purified acyl-CoA.
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Analysis of (2E,7Z,10Z)-Hexadecatrienoyl-CoA
Objective: To identify and quantify (2E,7Z,10Z)-Hexadecatrienoyl-CoA in biological samples or from a synthesis reaction.
Methodology: High-Performance Liquid Chromatography (HPLC)
Materials:
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HPLC system with a UV detector
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Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5
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Mobile Phase B: Acetonitrile
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Purified (2E,7Z,10Z)-Hexadecatrienoyl-CoA standard
Procedure:
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Sample Preparation:
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Extract acyl-CoAs from biological samples using a suitable method, such as solid-phase extraction (SPE) with a mixed-mode cartridge.
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Reconstitute the dried extract in the initial mobile phase conditions.
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HPLC Analysis:
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Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
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Inject the sample onto the column.
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Elute the acyl-CoAs using a linear gradient of acetonitrile (e.g., 5% to 95% B over 30 minutes).
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Monitor the absorbance at 260 nm.
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Quantification:
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Identify the peak corresponding to (2E,7Z,10Z)-Hexadecatrienoyl-CoA by comparing its retention time with that of the purified standard.
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Quantify the amount of the acyl-CoA by integrating the peak area and comparing it to a standard curve generated with known concentrations of the standard.
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Logical Workflow for Studying (2E,7Z,10Z)-Hexadecatrienoyl-CoA
The following diagram illustrates a logical workflow for the comprehensive study of (2E,7Z,10Z)-Hexadecatrienoyl-CoA, from initial hypothesis to detailed characterization.
Figure 2: Logical workflow for the investigation of (2E,7Z,10Z)-Hexadecatrienoyl-CoA.
Conclusion
(2E,7Z,10Z)-Hexadecatrienoyl-CoA represents a key, yet understudied, intermediate in the beta-oxidation of polyunsaturated fatty acids. The information and protocols provided in this technical guide offer a foundational framework for researchers to further investigate its biological roles and enzymatic interactions. A deeper understanding of the metabolism of such intermediates is vital for elucidating the complexities of lipid biochemistry and its implications in health and disease.
